5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Stabilities and Conformational Analyses
Research on benzimidazole derivatives bearing a 1,2,4-triazole moiety has demonstrated significant anti-cancer properties through molecular docking and density functional theory (DFT) studies. These compounds exhibit stable states in the thione form and form inter-molecular hydrogen bonds crucial for binding to the EGFR binding pocket, indicating their potential as EGFR inhibitors for cancer treatment (Karayel, 2021).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities have been extensively studied. These derivatives have shown good to moderate activities against various microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Pharmacological Evaluation
Studies on thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have explored their antibacterial and antifungal activities. The synthesized compounds displayed significant biological activity against tested microorganisms, suggesting their potential in antimicrobial therapy (Suresh et al., 2016).
Structural Characterization and Theoretical Analysis
Research involving the synthesis and structural characterization of biologically active derivatives of 1,2,4-triazoles highlights the importance of intermolecular interactions in molecular packing. These studies provide insights into the structural basis of biological activity and offer guidance for the design of new compounds with enhanced properties (Shukla et al., 2017).
Synthesis and SAR Investigations of Antipsychotic Derivatives
A class of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, derived from the antipsychotic sertindole, has been described as highly selective and potentially CNS-active alpha 1-adrenoceptor antagonists. These compounds provide a basis for developing new therapeutics with optimized receptor affinity and selectivity, showcasing the compound's relevance in neuropsychiatric drug development (Balle et al., 2003).
properties
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-7-8-16(26-13)18(24)22-11-9-14(10-12-22)17-20-21-19(25)23(17)15-5-3-2-4-6-15/h2-8,14H,9-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQNBOGPUCIGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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